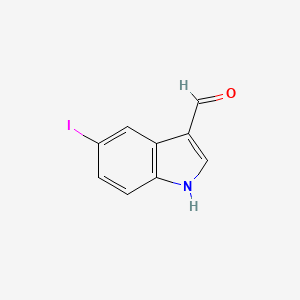

5-Iodo-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

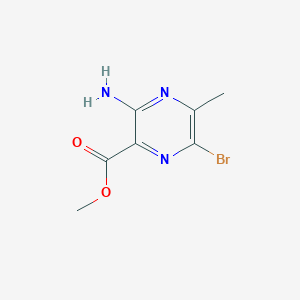

5-Iodo-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carboxaldehyde . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives .

Synthesis Analysis

The synthesis of 5-Iodo-1H-indole-3-carbaldehyde involves several steps . It is a key intermediate in the preparation of biologically active compounds and indole alkaloids . Its carbonyl groups undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

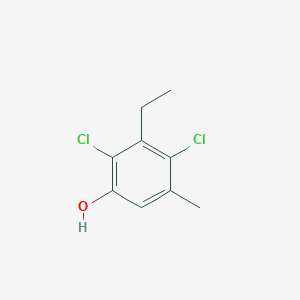

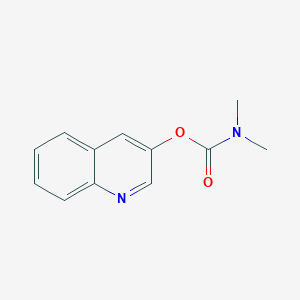

The molecular formula of 5-Iodo-1H-indole-3-carbaldehyde is C9H6INO . It has a molecular weight of 271.05 g/mol . The InChI code is 1S/C9H6INO/c10-7-1-2-9-8 (3-7)6 (5-12)4-11-9/h1-5,11H .Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including 5-Iodo-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

5-Iodo-1H-indole-3-carbaldehyde has a molecular weight of 271.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 270.94941 g/mol . The topological polar surface area is 32.9 Ų . The heavy atom count is 12 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Gold-Catalyzed Cycloisomerizations : 5-Iodo-1H-indole-3-carbaldehyde can be synthesized through gold(I)-catalyzed cycloisomerization of certain substrates, leading to efficient yields of the product. This method involves activation of an alkyne moiety by the gold(I) catalyst, followed by several chemical transformations (Kothandaraman et al., 2011).

Green & Sustainable Nanocatalysed Route : A synthesis approach for 5-Iodo-1H-indole-3-carbaldehyde using ZnO nanoparticles and a solvent-free method has been reported. This process offers advantages like excellent yields, short reaction times, and environmental benefits (Madan, 2020).

Metal-Free Synthesis : A metal-free method using N-iodosuccinimide-mediated cyclization in water has been developed for the synthesis of 5-Iodo-1H-indole-3-carbaldehyde. This approach is noted for its straightforward operation and good yields, demonstrating potential for large-scale synthesis (Kothandaraman et al., 2013).

Chemical Properties and Reactions

Intermolecular Interactions and Structural Analysis : Studies on compounds like 5-Bromo-1H-indole-3-carbaldehyde have revealed insights into intermolecular interactions and crystal structure, using techniques like Hirshfeld surface analysis and thermal analysis. This research helps in understanding the molecular properties of similar indole derivatives (Barakat et al., 2017).

Nucleophilic Substitution Reactions : Research into nucleophilic substitution in indole chemistry, using derivatives like 1-methoxy-6-nitroindole-3-carbaldehyde, has shown the potential for creating diverse trisubstituted indole compounds. This highlights the versatility of indole derivatives in chemical synthesis (Yamada et al., 2009).

Biological and Medicinal Applications

Synthesis and Cytotoxicities of Derivatives : Studies have investigated the synthesis of N-substituted indole-3-carbaldehyde derivatives and their potential as antitumor agents. This demonstrates the importance of indole derivatives in medicinal chemistry and drug discovery (Zahran & Ibrahim, 2009).

Photodynamic Properties in Cancer Treatment : The synthesis of pyrazole-indole hybrids and their application in photodynamic cancer therapy has been explored. These compounds show promise in targeting cancer cells under specific conditions, highlighting the potential of 5-Iodo-1H-indole-3-carbaldehyde derivatives in therapeutic applications (Varvuolytė et al., 2020).

Zukünftige Richtungen

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the construction of indoles as a moiety in selected alkaloids .

Wirkmechanismus

Target of Action

5-Iodo-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules, playing a significant role in multicomponent reactions .

Mode of Action

The compound interacts with its targets through a process known as multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Biochemical Pathways

The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Result of Action

The compound’s action results in the generation of biologically active structures. These structures have been found to exhibit a range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Eigenschaften

IUPAC Name |

5-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEGGIRVAHNXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551463 | |

| Record name | 5-Iodo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114144-17-1 | |

| Record name | 5-Iodo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114144-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)